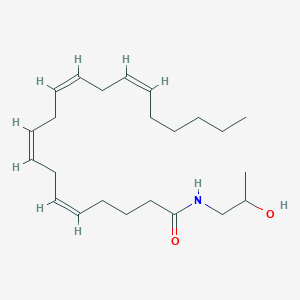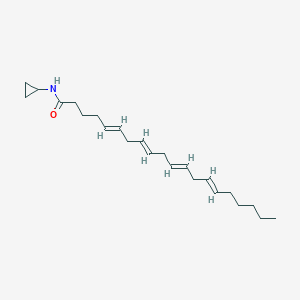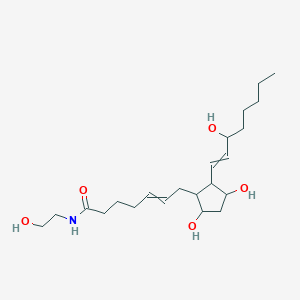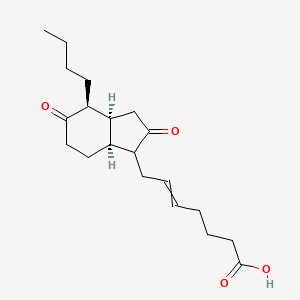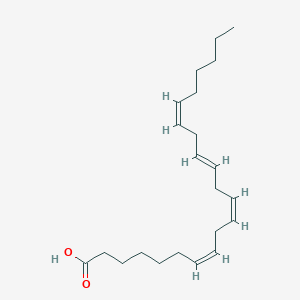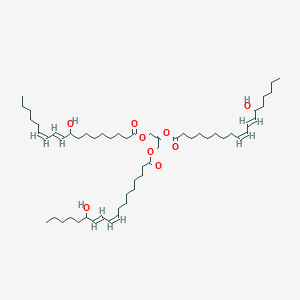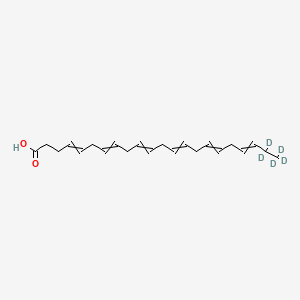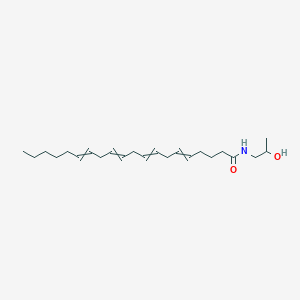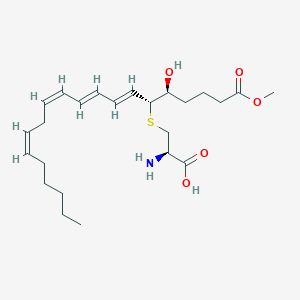
Leukotriene E4 methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leukotriene E4 methyl ester is a lipid-soluble derivative of leukotriene E4. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound is formed by the esterification of the acid group at position 1 of the icosatetraenyl chain, making it more lipid-soluble than its parent compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leukotriene E4 methyl ester can be synthesized by esterifying leukotriene E4 with methanol in the presence of an acid catalyst. The reaction typically involves dissolving leukotriene E4 in methanol and adding a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete. The product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Leukotriene E4 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Hydroxy derivatives.
Reduction: Less oxidized forms of the ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Leukotriene E4 methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study lipid signaling pathways and eicosanoid metabolism.
Biology: Investigated for its role in inflammatory responses and immune regulation.
Medicine: Potential therapeutic target for treating inflammatory diseases such as asthma and allergic rhinitis.
Industry: Utilized in the development of anti-inflammatory drugs and as a biochemical reagent in research laboratories
Mecanismo De Acción
Leukotriene E4 methyl ester exerts its effects by binding to specific G-protein-coupled receptors on target cells. These receptors include cysteinyl leukotriene receptors, which mediate various inflammatory responses. Upon binding, the compound activates downstream signaling pathways such as MAPK, PI3K/Akt, and NF-κB, leading to the production of inflammatory cytokines and other mediators .
Comparación Con Compuestos Similares
- Leukotriene C4
- Leukotriene D4
- Leukotriene F4
Comparison: Leukotriene E4 methyl ester is unique due to its increased lipid solubility compared to its parent compound, leukotriene E4. This property enhances its ability to penetrate cell membranes and interact with intracellular targets. Unlike leukotriene C4 and leukotriene D4, which are more active in inducing bronchoconstriction, this compound accumulates in plasma and urine, making it a useful biomarker for certain inflammatory conditions .
Propiedades
Fórmula molecular |
C24H39NO5S |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12+,17-14+/t20-,21-,22+/m0/s1 |
Clave InChI |
FIXJQRIEAIDXEN-KLWHAKNWSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
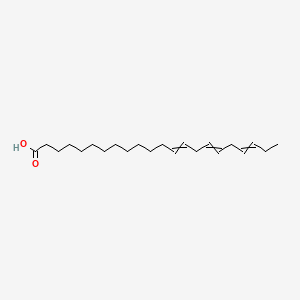

![[3H]5-oxo-ETE](/img/structure/B10767340.png)
